

An In-depth Technical Guide to 2-Ethyl-4'-methoxybenzophenone

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Compound of Interest

Compound Name: 2-Ethyl-4'-methoxybenzophenone

CAS No.: 341022-06-8

Cat. No.: B1313565

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This technical guide provides a comprehensive overview of **2-Ethyl-4'-methoxybenzophenone**, a substituted aromatic ketone of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from established chemical principles and data from closely related structural analogs. The insights provided herein are grounded in the well-understood chemistry of benzophenones, offering a robust framework for its synthesis, characterization, and potential applications.

Core Molecular Attributes

2-Ethyl-4'-methoxybenzophenone is an asymmetrically substituted diaryl ketone. The structure, as inferred from its IUPAC name, consists of a central carbonyl group bonded to a 2-ethylphenyl group and a 4-methoxyphenyl group. This substitution pattern is crucial in determining the molecule's steric and electronic properties, which in turn dictate its reactivity and potential utility.

Molecular Formula and Weight

Based on its structure, the molecular formula and weight have been calculated as follows:

Attribute	Value
Molecular Formula	C ₁₆ H ₁₆ O ₂
Molecular Weight	240.30 g/mol

Note: These values are calculated based on the presumed structure of **2-Ethyl-4'-methoxybenzophenone**.

A related isomer, 2-Ethyl-2'-methoxybenzophenone, has a reported molecular formula of C₁₆H₁₆O₂ and a molecular weight of 240.3 g/mol, which aligns with the calculated values for the target compound.^[1]

Synthesis and Mechanistic Considerations

The primary and most versatile method for the synthesis of substituted benzophenones is the Friedel-Crafts acylation.^{[2][3][4]} This electrophilic aromatic substitution reaction provides a direct route to forming the carbon-carbon bond between the aromatic rings and the carbonyl carbon.^[3]

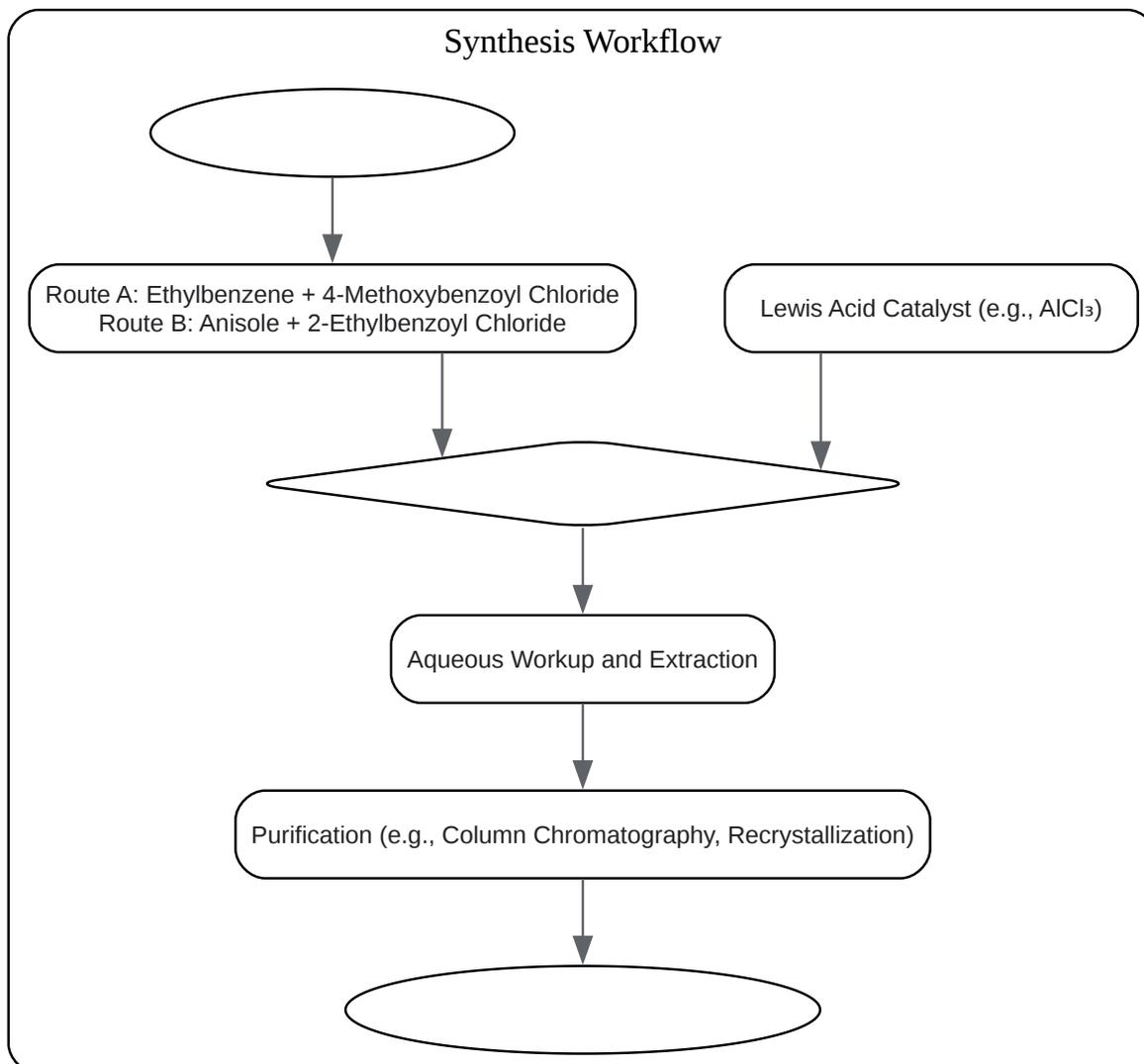
Proposed Synthetic Pathway: Friedel-Crafts Acylation

The synthesis of **2-Ethyl-4'-methoxybenzophenone** can be envisioned via two main retrosynthetic approaches, both employing the Friedel-Crafts acylation. The choice between these routes in a laboratory setting would be dictated by the commercial availability and reactivity of the starting materials.

Route A: Acylation of ethylbenzene with 4-methoxybenzoyl chloride. Route B: Acylation of anisole (methoxybenzene) with 2-ethylbenzoyl chloride.

The general mechanism for Friedel-Crafts acylation involves the generation of a highly electrophilic acylium ion through the reaction of an acyl halide with a Lewis acid catalyst, such as aluminum chloride (AlCl₃).^[3] This acylium ion is then attacked by the electron-rich aromatic ring.

Below is a diagrammatic representation of the proposed synthetic workflow.



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Caption: Proposed workflow for the synthesis of **2-Ethyl-4'-methoxybenzophenone**.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of **2-Ethyl-4'-methoxybenzophenone** via Friedel-Crafts acylation. This protocol is based on standard procedures for similar reactions and should be adapted and optimized under appropriate laboratory safety protocols.

Materials:

- Anhydrous Aluminum Chloride (AlCl_3)
- Anhydrous Dichloromethane (DCM)
- Ethylbenzene or Anisole
- 4-Methoxybenzoyl chloride or 2-Ethylbenzoyl chloride
- Hydrochloric Acid (1 M)
- Saturated Sodium Bicarbonate Solution
- Brine
- Anhydrous Magnesium Sulfate (MgSO_4)
- Silica Gel for column chromatography
- Hexanes and Ethyl Acetate for elution

Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
- Cool the suspension to 0 °C in an ice bath.
- Add the acyl chloride (1.0 equivalent) dropwise to the suspension.
- To this mixture, add the substituted benzene (ethylbenzene or anisole, 1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.
- Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
- Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure **2-Ethyl-4'-methoxybenzophenone**.

Structural Characterization: Predicted Spectroscopic Data

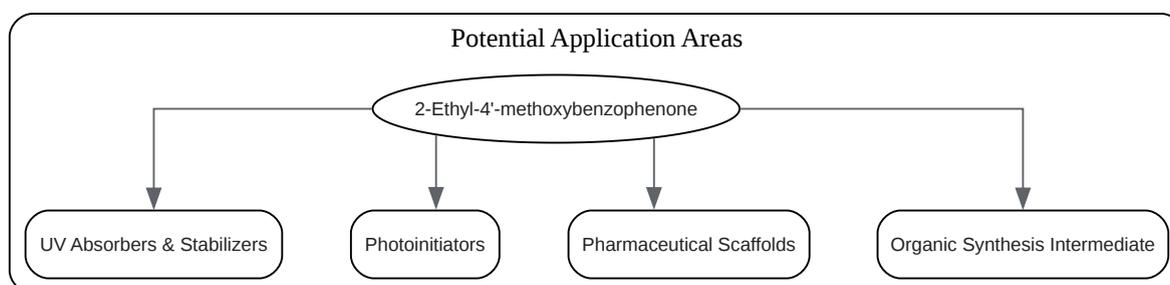
The structural elucidation of the synthesized **2-Ethyl-4'-methoxybenzophenone** would rely on a combination of spectroscopic techniques. Based on the known spectral data of analogous benzophenone derivatives, the following characteristic signals can be predicted.^{[5][6]}

Technique	Predicted Observations
¹ H NMR	- Aromatic protons in the range of δ 6.8-7.8 ppm. - A singlet for the methoxy group protons around δ 3.8 ppm. - A quartet for the methylene protons of the ethyl group around δ 2.7 ppm. - A triplet for the methyl protons of the ethyl group around δ 1.2 ppm.
¹³ C NMR	- A signal for the carbonyl carbon around δ 195-200 ppm. - Aromatic carbon signals in the range of δ 110-165 ppm. - A signal for the methoxy carbon around δ 55 ppm. - Signals for the ethyl group carbons around δ 29 ppm (CH ₂) and δ 15 ppm (CH ₃).
IR Spectroscopy	- A strong C=O stretching vibration for the ketone at approximately 1650-1670 cm ⁻¹ . - C-H stretching vibrations for the aromatic and aliphatic protons around 2850-3100 cm ⁻¹ . - C-O stretching for the methoxy group around 1250 cm ⁻¹ . - Aromatic C=C stretching vibrations in the range of 1450-1600 cm ⁻¹ .
Mass Spectrometry	- A molecular ion peak (M ⁺) at m/z = 240.11. - Characteristic fragmentation patterns including the loss of the ethyl group (M-29) and the methoxy group (M-31), as well as fragments corresponding to the substituted benzoyl cations.

Potential Applications and Fields of Interest

Substituted benzophenones are a well-established class of compounds with a wide array of applications, primarily stemming from their ability to absorb UV radiation.[7] While specific applications for **2-Ethyl-4'-methoxybenzophenone** are not documented, its structural features suggest potential utility in several areas:

- **UV Absorbers and Stabilizers:** The benzophenone core is a potent chromophore that absorbs UV light.[6] This property makes benzophenone derivatives valuable as UV filters in sunscreens, plastics, and coatings to prevent photodegradation. The substitution pattern of **2-Ethyl-4'-methoxybenzophenone** would influence its absorption spectrum and could be tailored for specific wavelength ranges.
- **Photoinitiators:** Benzophenones are widely used as photoinitiators in radical polymerization processes. Upon absorption of UV light, they can undergo excitation to a triplet state and then abstract a hydrogen atom from a suitable donor to generate radicals that initiate polymerization.
- **Pharmaceutical Scaffolds:** The benzophenone moiety is present in various biologically active molecules. As such, **2-Ethyl-4'-methoxybenzophenone** could serve as a key intermediate or a scaffold for the synthesis of novel therapeutic agents.
- **Organic Synthesis:** As a versatile chemical intermediate, it can be used in a variety of organic transformations to build more complex molecular architectures.



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Caption: Potential applications of **2-Ethyl-4'-methoxybenzophenone**.

Conclusion

While **2-Ethyl-4'-methoxybenzophenone** is not a widely documented compound, its synthesis is readily achievable through established methodologies such as the Friedel-Crafts acylation.

Its molecular structure suggests properties analogous to other substituted benzophenones, indicating potential applications as a UV absorber, photoinitiator, or a building block in organic and medicinal chemistry. This technical guide provides a foundational understanding for researchers and developers interested in exploring the synthesis and utility of this and other novel benzophenone derivatives. Further experimental validation is necessary to fully elucidate its specific properties and unlock its full potential.

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